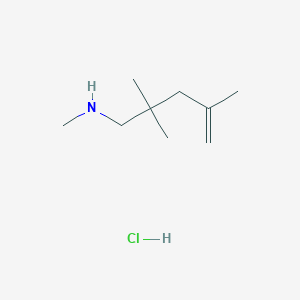![molecular formula C9H11N3O2 B1484962 3-[1-(2-cyanoethyl)-1H-pyrazol-4-yl]propanoic acid CAS No. 2098030-79-4](/img/structure/B1484962.png)
3-[1-(2-cyanoethyl)-1H-pyrazol-4-yl]propanoic acid
Overview
Description
3-[1-(2-cyanoethyl)-1H-pyrazol-4-yl]propanoic acid is a compound with a unique structure that combines a pyrazole ring, a propanoic acid group, and a cyanoethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: To synthesize 3-[1-(2-cyanoethyl)-1H-pyrazol-4-yl]propanoic acid, one common approach involves the alkylation of 1H-pyrazole with 2-cyanoethyl bromide, followed by subsequent carboxylation. Reaction conditions typically include the use of a base such as potassium carbonate and an aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Industrial Production Methods: Industrial production methods may involve scaling up the above synthetic routes. Key considerations include optimizing reaction yields, minimizing by-products, and ensuring the scalability of the process under industrial conditions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, potentially affecting the pyrazole ring or the propanoic acid moiety.
Reduction: Reduction reactions can target the cyano group, converting it into an amine.
Substitution: Substitution reactions may occur at the pyrazole ring or the cyanoethyl group, facilitated by suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation or use of reducing agents like lithium aluminum hydride.
Substitution: Utilization of halogenated reagents or nucleophiles under controlled temperature conditions.
Major Products:
Oxidation: Products may include oxidized pyrazole derivatives or carboxylic acids.
Reduction: Amino-substituted products from the reduction of the cyano group.
Substitution: Varied substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: Serves as a building block for the synthesis of more complex molecules.
Biology: Potential use in biochemical assays or as a ligand in studying enzyme interactions.
Medicine: Investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of materials with specific chemical properties or as intermediates in organic synthesis.
Mechanism of Action
The mechanism of action of 3-[1-(2-cyanoethyl)-1H-pyrazol-4-yl]propanoic acid depends on its specific application:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways Involved: Potential involvement in signaling pathways, such as those related to inflammation or cell growth regulation.
Comparison with Similar Compounds
Comparison with similar compounds highlights its unique aspects:
Similar Compounds: Other pyrazole derivatives, cyanoethyl-containing compounds, and carboxylic acids.
Uniqueness: The combination of the pyrazole ring, cyanoethyl group, and propanoic acid makes it distinct, potentially offering unique reactivity and application potential.
Properties
IUPAC Name |
3-[1-(2-cyanoethyl)pyrazol-4-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c10-4-1-5-12-7-8(6-11-12)2-3-9(13)14/h6-7H,1-3,5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXYYSGXDVGXYNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCC#N)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl[2-methyl-2-(oxan-4-yl)propyl]amine hydrochloride](/img/structure/B1484884.png)

amine hydrochloride](/img/structure/B1484886.png)


![3-{1-[(oxolan-3-yl)methyl]-1H-pyrazol-4-yl}propan-1-amine](/img/structure/B1484890.png)

![3-[(3-Chlorophenyl)methyl]-3-fluoroazetidine hydrochloride](/img/structure/B1484893.png)




